An In-Depth Technical Guide to the Chemical Properties of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine
An In-Depth Technical Guide to the Chemical Properties of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical properties of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound with significant potential in pharmaceutical and agricultural applications. This document collates available data on its chemical structure, physicochemical properties, and synthesis. Furthermore, it delves into its potential biological activities, including its role as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Detailed experimental protocols and data are presented to facilitate further research and development.
Chemical Identity and Physicochemical Properties
5-Cyclopentyl-1,3,4-thiadiazol-2-amine is a solid at room temperature, a characteristic attributed to the presence of the cyclopentyl group.[1] The 1,3,4-thiadiazole ring endows the molecule with aromatic character and potential for hydrogen bonding, while the cyclopentyl group introduces a hydrophobic element.[1] This dual nature influences its solubility, making it sparingly soluble in water but soluble in organic solvents.[1] The thiadiazole ring is generally stable; however, the amine group may be susceptible to degradation under acidic or oxidative conditions.[1]
Table 1: Physicochemical Properties of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine
| Property | Value | Source |
| IUPAC Name | 5-cyclopentyl-1,3,4-thiadiazol-2-amine | [1] |
| CAS Number | 57235-54-8 | [1] |
| Molecular Formula | C₇H₁₁N₃S | [1] |
| Molecular Weight | 169.25 g/mol | [1] |
| Physical State | Solid at room temperature (predicted) | [1] |
| Melting Point | Moderate to high (predicted) | [1] |
| Boiling Point | Moderate to high (predicted) | [1] |
| Solubility | Limited solubility in water, soluble in organic solvents (predicted) | [1] |
| Decomposition Temperature | 250-270°C | [1] |
Synthesis of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine
A general and efficient one-pot method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid and thiosemicarbazide using a dehydrating agent like polyphosphate ester (PPE).[2] This method is adaptable for the synthesis of the title compound using cyclopentanecarboxylic acid as the starting material.
Experimental Protocol: One-Pot Synthesis
Materials:
-
Cyclopentanecarboxylic acid
-
Thiosemicarbazide
-
Polyphosphate ester (PPE)
-
Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethanol (for recrystallization)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of cyclopentanecarboxylic acid and thiosemicarbazide in chloroform.
-
Add polyphosphate ester (PPE) to the mixture.
-
Heat the reaction mixture with stirring at 80-85°C. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the crude product with water and recrystallize from ethanol to obtain pure 5-Cyclopentyl-1,3,4-thiadiazol-2-amine.[1]
Diagram 1: General Workflow for the One-Pot Synthesis
Spectral Data (Predicted)
Table 2: Predicted Spectral Data
| Spectrum | Predicted Peaks |
| ¹H NMR | Signals corresponding to the cyclopentyl protons (aliphatic region) and the amine protons (downfield, broad). |
| ¹³C NMR | Resonances for the five distinct carbons of the cyclopentyl group and the two carbons of the thiadiazole ring. |
| IR (Infrared) | Characteristic absorption bands for N-H stretching (amine), C-H stretching (cyclopentyl), C=N, and C-S stretching of the thiadiazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (169.25 g/mol ). |
Biological Activity and Signaling Pathways
Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1] The anti-inflammatory effects of many thiadiazole derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).[3][4][5][6]
Anti-inflammatory Signaling Pathway
The inhibition of COX and LOX enzymes by 5-Cyclopentyl-1,3,4-thiadiazol-2-amine would disrupt the arachidonic acid cascade, a critical pathway in the inflammatory response. This would lead to a reduction in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Diagram 2: Proposed Anti-inflammatory Signaling Pathway
Applications
The chemical properties and biological activities of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine suggest its potential for various applications:
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Pharmaceutical Development: As a scaffold for the design of novel anti-inflammatory and antimicrobial drugs.[1]
-
Agricultural Chemistry: Potential use in the development of new herbicides and fungicides.[1]
-
Material Science: Exploration of its electronic properties for applications in organic semiconductors and photovoltaic materials.[1]
Conclusion
5-Cyclopentyl-1,3,4-thiadiazol-2-amine is a versatile heterocyclic compound with a promising profile for further investigation. This guide provides a foundational understanding of its chemical properties, synthesis, and potential biological activities. The detailed protocols and compiled data are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science, encouraging further exploration of this and related thiadiazole derivatives. Future research should focus on obtaining experimental validation of the predicted physicochemical and spectral data, as well as conducting in-depth biological assays to fully elucidate its therapeutic potential.
References
- 1. Buy 5-Cyclopentyl-1,3,4-thiadiazol-2-amine | 57235-54-8 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. Synthesis, biological evaluation and docking study of 1,3,4-thiadiazole-thiazolidinone hybrids as anti-inflammatory agents with dual inhibition of COX-2 and 15-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
